盐酸4-异丙氧基-N-(2-(4-((4-甲氧基苯基)磺酰基)哌嗪-1-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

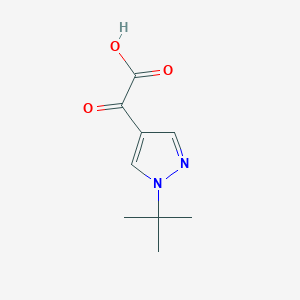

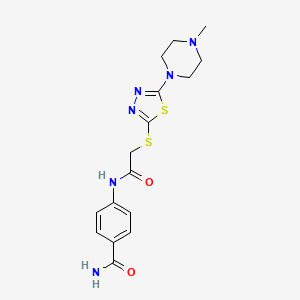

The compound "4-isopropoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds known for their interactions with various receptors in the central nervous system (CNS). While the specific compound is not directly mentioned in the provided papers, the structural motifs such as piperazine, methoxybenzamide, and sulfonyl groups are common in the literature for CNS agents, suggesting potential pharmacological activities.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of a piperazine moiety attached to a benzamide fragment. For instance, the synthesis of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with high affinity for dopamine D4 receptors, was achieved by attaching a terminal benzamide fragment to a 1-aryl-4-alkylpiperazine structure . This suggests that the synthesis of the compound would likely follow a similar pathway, involving the formation of a piperazine ring, followed by the introduction of the isopropoxy and methoxyphenylsulfonyl groups to the core structure.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are known to influence binding affinity and selectivity to CNS receptors. The piperazine ring is a common feature in CNS-active drugs and is known to contribute to the affinity for serotonin and dopamine receptors . The methoxybenzamide moiety is another recurring structure in CNS agents, which could be involved in receptor binding and selectivity . The sulfonyl group, often found in drug molecules, could enhance the compound's metabolic stability or alter its pharmacokinetic properties.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The isopropoxy group could potentially undergo dealkylation under certain metabolic conditions. The sulfonyl group might be involved in displacement reactions or could be modified chemically to alter the compound's properties. The piperazine ring could be subject to N-alkylation or acylation, as seen in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the methoxy and isopropoxy groups suggests that the compound would have some degree of lipophilicity, which is important for CNS penetration. The piperazine ring could impart basicity to the molecule, affecting its solubility and distribution. The benzamide fragment could contribute to the molecule's overall rigidity, which can influence its binding to biological targets .

科学研究应用

合成和药理特性

该化合物已被合成并评估其药理特性,特别是作为选择性5-羟色胺4受体激动剂。研究表明其在加速胃排空和增加排便频率方面具有潜力,表明其作为新型促动力剂的效用,由于其对5-羟色胺4受体的选择性而副作用降低。此类药物对上、下胃肠道均有效,表明其在胃肠道运动障碍中具有重要的应用 (Sonda 等,2004)。

抗菌活性

该化合物的衍生物已被合成并筛选其抗菌活性。一些衍生物对测试微生物表现出良好或中等的活性,突出了其在开发新型抗菌剂方面的潜力。这凸显了其在解决抗菌素耐药性日益严重的问题和对新型抗菌剂的需求中的重要性 (Bektaş 等,2007)。

体外氧化代谢

使用人肝微粒体和重组酶对该化合物的氧化代谢的研究提供了对其代谢途径的见解。了解此类化合物的代谢命运对于预测其在人体内的行为、与其他物质的潜在相互作用以及它们的整体安全性和有效性至关重要 (Hvenegaard 等,2012)。

属性

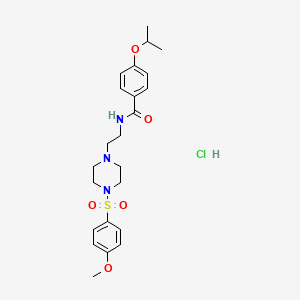

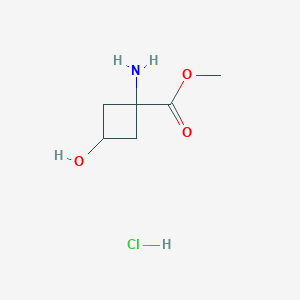

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-4-propan-2-yloxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O5S.ClH/c1-18(2)31-21-6-4-19(5-7-21)23(27)24-12-13-25-14-16-26(17-15-25)32(28,29)22-10-8-20(30-3)9-11-22;/h4-11,18H,12-17H2,1-3H3,(H,24,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOKUIFKYYEFKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2554056.png)

![3-Amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2554063.png)

![3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline](/img/structure/B2554064.png)

![1-(2-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2554067.png)

![6-Ethyl-5-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2554070.png)

![7-(3,4-dimethylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2554071.png)

![7,7-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B2554073.png)

![N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2554078.png)